Tetrahydrofuran, 2-(2-chloroethoxy)

Description

BenchChem offers high-quality Tetrahydrofuran, 2-(2-chloroethoxy) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofuran, 2-(2-chloroethoxy) including the price, delivery time, and more detailed information at info@benchchem.com.

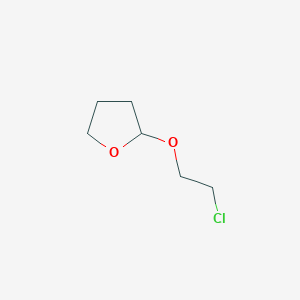

Structure

3D Structure

Properties

CAS No. |

1004-31-5 |

|---|---|

Molecular Formula |

C6H11ClO2 |

Molecular Weight |

150.6 g/mol |

IUPAC Name |

2-(2-chloroethoxy)oxolane |

InChI |

InChI=1S/C6H11ClO2/c7-3-5-9-6-2-1-4-8-6/h6H,1-5H2 |

InChI Key |

HWSKZKXGKIACEW-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)OCCCl |

Canonical SMILES |

C1CC(OC1)OCCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-, a heterocyclic compound with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct synthesis reports for this specific molecule, this guide outlines two plausible and robust synthetic strategies based on well-established organic chemistry principles: the Williamson ether synthesis and the acid-catalyzed addition to an enol ether. This document includes detailed experimental protocols, tabulated data for key reagents, and visualizations to aid in the understanding of the synthetic pathways.

Overview of Synthetic Strategies

Two primary synthetic routes are proposed for the preparation of Tetrahydrofuran, 2-(2-chloroethoxy)-.

-

Route A: Williamson Ether Synthesis. This classic and versatile method involves the reaction of an alkoxide with an alkyl halide. In this context, the sodium salt of 2-hydroxytetrahydrofuran (the alkoxide) is reacted with a suitable 2-chloroethoxy electrophile. This approach is favored for its generally good yields and operational simplicity.[1][2][3][4]

-

Route B: Acid-Catalyzed Addition to 2,3-Dihydrofuran. This method involves the electrophilic addition of 2-chloroethanol to the enol ether, 2,3-dihydrofuran, under acidic conditions. This approach offers a direct way to introduce the 2-chloroethoxy group at the 2-position of the tetrahydrofuran ring.

Experimental Protocols

The following sections provide detailed, step-by-step experimental procedures for the proposed synthetic routes.

Route A: Williamson Ether Synthesis

This route is divided into two main steps: the formation of the sodium alkoxide of 2-hydroxytetrahydrofuran and the subsequent reaction with a 2-chloroethoxy electrophile.

Step 1: Preparation of Sodium 2-tetrahydrofuranoxide

A solution of 2-hydroxytetrahydrofuran in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), is treated with a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide.[4][5] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly reactive base with atmospheric moisture.

Step 2: Reaction with 1-bromo-2-chloroethane

The freshly prepared sodium 2-tetrahydrofuranoxide is then reacted with an electrophile such as 1-bromo-2-chloroethane. The reaction proceeds via an SN2 mechanism, where the alkoxide displaces the bromide ion, which is a better leaving group than the chloride ion.[1][2][3] The choice of a solvent that can solvate the cation but not the anion (an aprotic polar solvent) will accelerate the reaction.[4]

Detailed Experimental Protocol (Route A):

-

Preparation of Sodium 2-tetrahydrofuranoxide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-hydroxytetrahydrofuran (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

-

-

Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-:

-

Cool the freshly prepared solution of sodium 2-tetrahydrofuranoxide to 0 °C.

-

Add a solution of 1-bromo-2-chloroethane (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure Tetrahydrofuran, 2-(2-chloroethoxy)-.

-

Route B: Acid-Catalyzed Addition to 2,3-Dihydrofuran

This alternative route provides a more direct synthesis from commercially available starting materials.

Detailed Experimental Protocol (Route B):

-

To a solution of 2,3-dihydrofuran (1.0 equivalent) in an excess of 2-chloroethanol (which also acts as the solvent), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid like boron trifluoride etherate (BF3·OEt2).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or gas chromatography (GC).

-

Upon completion, neutralize the acid catalyst by adding a mild base, such as sodium bicarbonate solution.

-

Remove the excess 2-chloroethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield Tetrahydrofuran, 2-(2-chloroethoxy)-.

Reagent and Product Data

The following tables summarize key quantitative data for the reactants and the expected product.

Table 1: Properties of Key Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | 175-177 | 1.064 |

| Sodium Hydride (60% disp.) | NaH | 24.00 | - | 1.396 |

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 106-107 | 1.733 |

| 2,3-Dihydrofuran | C₄H₆O | 70.09 | 55 | 0.927 |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 128.7 | 1.201 |

Table 2: Predicted Properties of Tetrahydrofuran, 2-(2-chloroethoxy)-

| Property | Value |

| Molecular Formula | C₆H₁₁ClO₂ |

| Molar Mass ( g/mol ) | 150.60 |

| Boiling Point (°C) | ~180-190 (estimated) |

| Density (g/mL) | ~1.1 (estimated) |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthetic routes.

Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson Ether Synthesis of the target molecule.

Acid-Catalyzed Addition Pathway

Caption: Reaction mechanism for the acid-catalyzed addition of 2-chloroethanol to 2,3-dihydrofuran.

Characterization

The final product, Tetrahydrofuran, 2-(2-chloroethoxy)-, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydrofuran ring protons and the protons of the 2-chloroethoxy side chain. The proton at the C2 position of the THF ring will appear as a multiplet, coupled to the adjacent methylene protons. The methylene groups of the chloroethoxy chain will each appear as triplets.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their respective chemical environments (e.g., carbons adjacent to oxygen atoms will be downfield).

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong C-O-C stretching vibrations characteristic of the ether linkages. The absence of a broad O-H stretching band (around 3300 cm⁻¹) will confirm the complete reaction of the starting alcohol. A C-Cl stretching vibration is also expected in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectral analysis will provide the molecular weight of the compound and its fragmentation pattern, which can be used to further confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for fragments containing the chlorine atom.

Safety Considerations

-

Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.

-

1-Bromo-2-chloroethane is a toxic and corrosive liquid. It is a suspected carcinogen. Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn, and all work should be conducted in a fume hood.

-

2-Chloroethanol is toxic and can be absorbed through the skin.[6] It is also flammable. Handle with care in a well-ventilated area.

-

2,3-Dihydrofuran is a flammable liquid.

-

Strong acids like p-toluenesulfonic acid and Lewis acids like BF₃·OEt₂ are corrosive and should be handled with care.

This guide provides a comprehensive framework for the synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-. Researchers should adapt and optimize the proposed protocols based on their specific laboratory conditions and available resources.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

Technical Guide: Chemical Properties of Tetrahydrofuran, 2-(2-chloroethoxy)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran, 2-(2-chloroethoxy)-, with the CAS number 1462-34-6 and the common synonym TCEC (Tetrahydrofuran, 2-(2-chloroethoxy)-), is a heterocyclic ether with potential applications in various fields of chemical synthesis and research. Its bifunctional nature, incorporating both a tetrahydrofuran ring and a chloroethoxy side chain, makes it a subject of interest for the development of novel chemical entities. This technical guide provides a comprehensive overview of its chemical and physical properties, reactivity, and a proposed metabolic pathway, based on available data and established principles for related compounds.

Chemical and Physical Properties

The majority of the available quantitative data for Tetrahydrofuran, 2-(2-chloroethoxy)- are calculated values. These properties provide a valuable starting point for experimental design and computational modeling.

Table 1: Physicochemical Properties of Tetrahydrofuran, 2-(2-chloroethoxy)- [1]

| Property | Value | Unit | Source |

| Molecular Formula | C6H11ClO2 | - | Cheméo |

| Molecular Weight | 150.60 | g/mol | Cheméo |

| Normal Boiling Point (Tboil) | 438.76 | K | Joback Calculated Property |

| Normal Melting Point (Tfus) | - | K | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 40.51 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion (ΔfusH°) | 18.59 | kJ/mol | Joback Calculated Property |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -166.86 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -386.65 | kJ/mol | Joback Calculated Property |

| Log10 of Water Solubility (log10WS) | -1.16 | - | Crippen Calculated Property |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.378 | - | Crippen Calculated Property |

| McGowan's Characteristic Volume (McVol) | 108.520 | ml/mol | McGowan Calculated Property |

| Critical Pressure (Pc) | 3555.77 | kPa | Joback Calculated Property |

| Non-polar Retention Indices (Inp) | 1070.00 | - | NIST |

Experimental Protocols

Determination of Boiling Point (Distillation Method)

This method is suitable for determining the boiling point of a liquid by distillation at atmospheric pressure.

Materials:

-

Round-bottom flask

-

Heating mantle

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of Tetrahydrofuran, 2-(2-chloroethoxy)- and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Octanol-Water Partition Coefficient (Shake Flask Method)

This method is used to determine the logP value, a measure of a compound's lipophilicity.

Materials:

-

Separatory funnel

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, GC-MS)

-

Vortex mixer

Procedure:

-

Prepare a stock solution of Tetrahydrofuran, 2-(2-chloroethoxy)- in either water or 1-octanol.

-

Add a known volume of the stock solution and the other solvent to a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Carefully separate the aqueous and octanol layers.

-

Determine the concentration of the analyte in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P is the logP value.

Reactivity and Stability

The reactivity of Tetrahydrofuran, 2-(2-chloroethoxy)- is dictated by the presence of the ether linkages and the chloroalkane functionality.

-

Peroxide Formation: Like other ethers, Tetrahydrofuran, 2-(2-chloroethoxy)- is susceptible to the formation of explosive peroxides upon exposure to air and light. It is crucial to test for and remove any peroxides before heating or distillation.

-

Alpha-Halogenation: The hydrogen atoms on the carbon adjacent to the ether oxygen (the alpha-carbon) are susceptible to radical halogenation.

-

Nucleophilic Substitution: The chlorine atom on the ethoxy side chain is a leaving group and can be displaced by nucleophiles, allowing for the introduction of various functional groups.

-

Wittig Reaction: As an alpha-chloroether, it can potentially be used to generate a Wittig reagent for the synthesis of enol ethers.

Proposed Metabolic Pathway

While no specific metabolic studies on Tetrahydrofuran, 2-(2-chloroethoxy)- have been reported, a probable metabolic pathway can be inferred from the metabolism of related halogenated hydrocarbons and ethers. The primary route of metabolism is likely to be oxidation catalyzed by cytochrome P450 enzymes, particularly CYP2E1, in the liver.[1][2]

Caption: Proposed metabolic pathway of Tetrahydrofuran, 2-(2-chloroethoxy)-.

Synthesis Workflow

A general synthetic approach to a chloro-ether, which could be adapted for Tetrahydrofuran, 2-(2-chloroethoxy)-, involves the reaction of an alcohol with a chlorinating agent.

Caption: General workflow for the synthesis of a chloro-ether.

Conclusion

This technical guide provides a summary of the known and predicted chemical properties of Tetrahydrofuran, 2-(2-chloroethoxy)-. While experimental data for this specific compound is limited, the information presented, based on established chemical principles and data from related compounds, offers a solid foundation for researchers and professionals in drug development and chemical synthesis. Further experimental validation of the properties and biological activities of this compound is warranted to fully elucidate its potential applications.

References

In-Depth Technical Guide: Tetrahydrofuran, 2-(2-chloroethoxy)- (CAS 6036-44-8)

Disclaimer: Publicly available research, including detailed experimental protocols and biological studies specifically for Tetrahydrofuran, 2-(2-chloroethoxy)- (CAS 6036-44-8), is limited. This guide is a comprehensive overview based on available physicochemical data, analogous chemical syntheses, and established principles of organic chemistry. It is intended for researchers, scientists, and drug development professionals as a foundational resource.

Introduction

Tetrahydrofuran, 2-(2-chloroethoxy)- is a substituted cyclic ether. Its structure, featuring a tetrahydrofuran (THF) ring and a 2-chloroethoxy side chain, suggests its potential utility as a chemical intermediate and building block in organic synthesis. The presence of a reactive chlorine atom makes it a candidate for various nucleophilic substitution reactions, enabling the introduction of the 2-(tetrahydrofuran-2-yloxy)ethyl moiety into other molecules. This guide provides a summary of its known properties, a proposed synthetic route, and an exploration of its potential reactivity and applications.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of Tetrahydrofuran, 2-(2-chloroethoxy)-.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 6036-44-8 | N/A |

| Molecular Formula | C₆H₁₁ClO₂ | [1] |

| Molecular Weight | 150.60 g/mol | [1] |

| Appearance | Not specified (likely a liquid) | N/A |

| Normal Boiling Point (Tboil) | 468.15 K (Predicted) | [2] |

| Critical Temperature (Tc) | 651.05 K (Predicted) | [2] |

| Critical Pressure (Pc) | 3780 kPa (Predicted) | [2] |

| Critical Volume (Vc) | 0.495 m³/kmol (Predicted) | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 45.1 kJ/mol (at Tboil, Predicted) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 0.81 (Predicted) | [2] |

| Water Solubility (log10WS) | -1.13 mol/L (Predicted) | [2] |

Table 2: IUPAC and Other Identifiers

| Identifier Type | Identifier |

| IUPAC Name | 2-(2-chloroethoxy)oxane |

| SMILES | ClCCOC1CCCO1 |

| InChI | InChI=1S/C6H11ClO2/c7-3-5-9-6-2-1-4-8-6/h6H,1-5H2 |

| InChIKey | HWSKZKXGKIACEW-UHFFFAOYSA-N |

Proposed Synthesis

Proposed Experimental Protocol: Acid-Catalyzed Etherification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-hydroxytetrahydrofuran and an excess of 2-chloroethanol in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure Tetrahydrofuran, 2-(2-chloroethoxy)-.

Reactivity and Potential Applications

The chemical reactivity of Tetrahydrofuran, 2-(2-chloroethoxy)- is dominated by the chloroethoxy group. The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic attack, making this compound a useful alkylating agent.

Nucleophilic Substitution Reactions

The primary application of this compound is likely as an intermediate in the synthesis of more complex molecules. It can be used to introduce the 2-(tetrahydrofuran-2-yloxy)ethyl group onto various nucleophiles such as amines, alcohols, thiols, and carbanions.

Potential in Drug Discovery and Materials Science

In drug discovery, the tetrahydrofuran moiety is a common structural motif in many biologically active natural products. The introduction of the 2-(tetrahydrofuran-2-yloxy)ethyl group could be a strategy to improve the pharmacokinetic properties of a drug candidate, such as solubility or metabolic stability. In materials science, this compound could be used to modify polymers or surfaces to impart specific properties.

Safety and Handling

Specific toxicological data for Tetrahydrofuran, 2-(2-chloroethoxy)- is not available. However, based on its structure, precautions should be taken as for other chlorinated ethers and tetrahydrofuran derivatives.

-

Toxicity: Assumed to be toxic. Handle with care, avoiding inhalation, ingestion, and skin contact.

-

Flammability: Tetrahydrofuran is highly flammable. The derivative is also expected to be flammable. Keep away from heat, sparks, and open flames.

-

Peroxide Formation: Like its parent compound, tetrahydrofuran, this molecule may form explosive peroxides upon exposure to air and light, especially during storage. It should be stored under an inert atmosphere and tested for peroxides before heating or distillation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Analytical Methods

The primary analytical method for the characterization and purity assessment of Tetrahydrofuran, 2-(2-chloroethoxy)- would be gas chromatography (GC), likely coupled with mass spectrometry (GC-MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy would also be crucial for structural elucidation.

Conclusion

Tetrahydrofuran, 2-(2-chloroethoxy)- (CAS 6036-44-8) is a chemical compound with potential as a synthetic intermediate, particularly as an alkylating agent to introduce the 2-(tetrahydrofuran-2-yloxy)ethyl group. While detailed experimental data is scarce in the public domain, its properties and reactivity can be inferred from its structure and the well-established chemistry of tetrahydrofurans and alkyl chlorides. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and may need to develop and optimize synthetic and analytical procedures based on the principles outlined in this guide.

References

"Tetrahydrofuran, 2-(2-chloroethoxy)-" molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of Tetrahydrofuran, 2-(2-chloroethoxy)-. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information based on the known chemistry of tetrahydrofuran derivatives and analogous compounds. The guide includes key physicochemical data, a proposed synthetic pathway, and general analytical and toxicological considerations.

Chemical Properties and Data

"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a substituted cyclic ether. Based on its structure, it is expected to be a colorless liquid with properties analogous to other chlorinated ethers. The key quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol |

| SMILES | ClCCOC1CCCO1 |

Proposed Synthesis

A plausible and widely used method for the synthesis of ethers such as Tetrahydrofuran, 2-(2-chloroethoxy)- is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would likely proceed via the reaction of 2-hydroxytetrahydrofuran with a suitable 2-chloroethoxy electrophile, or the reaction of the sodium salt of 2-chloroethanol with 2-chlorotetrahydrofuran. A generalized experimental workflow for the former is proposed below.

Experimental Workflow: Proposed Williamson Ether Synthesis

Caption: Proposed Williamson ether synthesis workflow for Tetrahydrofuran, 2-(2-chloroethoxy)-.

Experimental Protocols

Materials:

-

2-Hydroxytetrahydrofuran

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

1,2-Dichloroethane

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Alkoxide Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of sodium hydride in anhydrous THF. Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2-hydroxytetrahydrofuran in anhydrous THF to the suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

-

Ether Synthesis: Cool the resulting alkoxide solution back to 0 °C. Add 1,2-dichloroethane dropwise to the stirred solution. After the addition, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Analytical Methods

The analysis of "Tetrahydrofuran, 2-(2-chloroethoxy)-" would likely employ standard techniques for organic compound characterization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This would be the primary method for determining the purity of the compound and confirming its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, particularly the C-O-C ether linkage and the C-Cl bond.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways for "Tetrahydrofuran, 2-(2-chloroethoxy)-". However, the parent compound, tetrahydrofuran (THF), is known to have some biological effects.

General Toxicity of Tetrahydrofuran:

-

THF is considered to have low acute toxicity.

-

It can cause irritation to the eyes, skin, and respiratory tract.

-

High concentrations of THF vapor can lead to central nervous system depression, with symptoms such as dizziness, drowsiness, and headache.

-

Chronic exposure to THF has been studied, but its long-term effects, including carcinogenic potential, are not fully established.

Due to the presence of a chloroethoxy group, "Tetrahydrofuran, 2-(2-chloroethoxy)-" may exhibit different toxicological properties compared to THF. The chloroalkyl group could potentially act as an alkylating agent, which might confer cytotoxic properties. Any research or handling of this compound should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Molecular Structure

Caption: Molecular structure of Tetrahydrofuran, 2-(2-chloroethoxy)-.

The Synthetic Potential of 2-(2-Chloroethoxy)tetrahydrofuran: A Versatile Bifunctional Building Block

For Immediate Release

This technical guide explores the synthetic utility of 2-(2-chloroethoxy)tetrahydrofuran, a promising yet underutilized bifunctional molecule in organic synthesis. While direct literature on this specific compound is scarce, its structural components—a reactive 2-alkoxytetrahydrofuran and a functionalized chloroethyl chain—suggest a wide range of potential applications, particularly in the fields of medicinal chemistry and materials science. This document serves as a resource for researchers, scientists, and drug development professionals by proposing synthetic routes, predicting reactivity, and outlining potential applications based on established chemical principles.

Synthesis of 2-(2-Chloroethoxy)tetrahydrofuran

The primary route for the synthesis of 2-(2-chloroethoxy)tetrahydrofuran is anticipated to be the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the reaction would proceed between the sodium salt of 2-chloroethanol and 2-chlorotetrahydrofuran. 2-Chlorotetrahydrofuran can be readily prepared from the reaction of tetrahydrofuran (THF) with sulfuryl chloride.

Table 1: Proposed Synthesis of 2-(2-Chloroethoxy)tetrahydrofuran

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Tetrahydrofuran | SO₂Cl₂ | 2-Chlorotetrahydrofuran |

| 2 | 2-Chloroethanol, 2-Chlorotetrahydrofuran | Sodium hydride (NaH), THF | 2-(2-Chloroethoxy)tetrahydrofuran |

A detailed experimental protocol for this proposed synthesis is provided below.

Experimental Protocol: Synthesis of 2-(2-Chloroethoxy)tetrahydrofuran

Step 1: Synthesis of 2-Chlorotetrahydrofuran

-

Materials: Tetrahydrofuran (THF), Sulfuryl chloride (SO₂Cl₂).

-

Procedure: To a solution of excess tetrahydrofuran, cooled in an ice bath, slowly add sulfuryl chloride dropwise with stirring. The reaction is exothermic and should be maintained at a low temperature. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The excess THF is removed under reduced pressure, and the resulting 2-chlorotetrahydrofuran is purified by distillation.

Step 2: Williamson Ether Synthesis

-

Materials: 2-Chloroethanol, Sodium hydride (NaH), 2-Chlorotetrahydrofuran, Anhydrous THF.

-

Procedure: To a suspension of sodium hydride in anhydrous THF, slowly add 2-chloroethanol dropwise at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide. The freshly prepared 2-chlorotetrahydrofuran is then added dropwise to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-step synthesis of 2-(2-chloroethoxy)tetrahydrofuran.

Predicted Reactivity and Potential Applications

The bifunctional nature of 2-(2-chloroethoxy)tetrahydrofuran opens up a variety of synthetic possibilities. The 2-position of the tetrahydrofuran ring is activated towards nucleophilic substitution, while the primary chloride on the ethoxy chain provides a handle for further functionalization.

As a Protecting Group Precursor

The tetrahydrofuranyl (THF) ether is a well-known protecting group for alcohols. 2-(2-Chloroethoxy)tetrahydrofuran could serve as a reagent for the introduction of a modified THF protecting group. The chloroethoxy side chain could be used to attach the protected molecule to a solid support or to introduce other functionalities.

As an Alkylating Agent

The primary chloride in the 2-chloroethoxy group is susceptible to nucleophilic substitution. This allows for the introduction of the 2-(tetrahydrofuran-2-yloxy)ethyl moiety onto a variety of nucleophiles, such as amines, thiols, and carbanions. This could be particularly useful in the synthesis of pharmaceutical intermediates and other bioactive molecules.

Table 2: Potential Reactions of 2-(2-Chloroethoxy)tetrahydrofuran

| Reaction Type | Nucleophile | Product | Potential Application |

| Nucleophilic Substitution | Primary/Secondary Amine | 2-(2-Aminoethoxy)tetrahydrofuran derivative | Synthesis of ligands, catalysts, and biologically active amines |

| Nucleophilic Substitution | Thiol | 2-(2-Thioethoxy)tetrahydrofuran derivative | Synthesis of sulfur-containing heterocycles and materials |

| Nucleophilic Substitution | Cyanide | 3-(Tetrahydrofuran-2-yloxy)propanenitrile | Intermediate for carboxylic acids and amines |

| Grignard Reagent Formation | Magnesium | 2-(Tetrahydrofuran-2-yloxy)ethylmagnesium chloride | Grignard reagent for C-C bond formation |

The following diagram illustrates the potential reaction pathways of 2-(2-chloroethoxy)tetrahydrofuran.

Caption: Potential synthetic transformations of 2-(2-chloroethoxy)tetrahydrofuran.

Applications in Drug Development

The structural motifs present in 2-(2-chloroethoxy)tetrahydrofuran are found in various biologically active molecules. The tetrahydrofuran ring is a common feature in many natural products and pharmaceuticals. The flexible ethoxy linker can be used to connect the THF moiety to other pharmacophores, potentially leading to new drug candidates with improved properties.

The ability to introduce a hydrophilic and flexible side chain with a reactive handle makes this compound an attractive building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

While "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not a widely documented compound, its synthesis is feasible through established methods like the Williamson ether synthesis. Its predicted bifunctional reactivity makes it a potentially valuable tool for organic chemists. The ability to act as both a protecting group precursor and a versatile alkylating agent suggests a range of applications in the synthesis of complex organic molecules, with particular promise in the development of new pharmaceuticals and functional materials. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic potential.

The Latent Potential of 2-(2-Chloroethoxy)tetrahydrofuran: A Technical Primer for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While direct applications of "Tetrahydrofuran, 2-(2-chloroethoxy)-" (TCF) as a building block in medicinal chemistry are not extensively documented in publicly available literature, its constituent motifs—the tetrahydrofuran (THF) ring and the reactive chloroethoxy linker—are of significant interest in drug design and development. This guide explores the potential of TCF by examining the established roles of these components, providing a technical framework for its application in the synthesis of novel therapeutic agents.

The Tetrahydrofuran Moiety: A Privileged Scaffold in Modern Pharmaceuticals

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that is a common structural feature in a multitude of natural products and FDA-approved drugs.[1][2] Its prevalence is attributed to its favorable physicochemical properties. The THF moiety can act as a bioisostere for other cyclic systems, such as cyclohexane or cyclopentane, while introducing a polar oxygen atom capable of forming hydrogen bonds with biological targets.[3] This can lead to improved solubility, metabolic stability, and pharmacokinetic profiles.[3]

The U.S. Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF nucleus for a variety of clinical applications.[1][2] These drugs address a wide range of therapeutic areas, demonstrating the versatility of the THF scaffold in medicinal chemistry.[1][2]

Table 1: Prominent FDA-Approved Drugs Containing a Tetrahydrofuran Moiety

| Drug Name | Therapeutic Area | Key Target/Mechanism of Action |

| Darunavir | Antiviral (HIV) | HIV-1 Protease Inhibitor[1][2] |

| Terazosin | Benign Prostatic Hyperplasia, Hypertension | α1-Adrenergic Blocker[1][4] |

| Posaconazole | Antifungal | Lanosterol 14α-demethylase Inhibitor[1] |

| Isosorbide Mononitrate/Dinitrate | Angina Pectoris | Vasodilator (Nitric Oxide Donor)[1] |

| Empagliflozin | Type 2 Diabetes | SGLT2 Inhibitor[5] |

| Amprenavir/Fosamprenavir | Antiviral (HIV) | HIV-1 Protease Inhibitor[1] |

The significance of the THF ring is particularly evident in the development of HIV protease inhibitors like Darunavir and Amprenavir.[1][6] The cyclic ether oxygen of the THF moiety often plays a crucial role in establishing key hydrogen bonding interactions within the enzyme's active site, contributing to the high potency of these drugs.[6]

The 2-(2-Chloroethoxy) Group: A Versatile Linker and Reactive Handle

The 2-(2-chloroethoxy)ethyl group serves as a flexible and reactive linker in organic synthesis. The terminal chloride provides a reactive site for nucleophilic substitution, most commonly through the Williamson ether synthesis, to connect the building block to another molecule.[7][8]

While "Tetrahydrofuran, 2-(2-chloroethoxy)-" itself is not a commonly cited reagent, the structurally analogous compound, 2-(2-chloroethoxy)ethanol , is a well-established building block in the pharmaceutical industry. It is notably used in the synthesis of the atypical antipsychotic drug, Quetiapine.[9] The chloroethoxy group in this precursor allows for the alkylation of a dibenzothiazepine nucleus, forming a key ether linkage in the final drug structure.

The chloroethoxy group's utility stems from its ability to introduce a short, flexible, and hydrophilic ethylene glycol-like spacer. This can be advantageous for optimizing a drug candidate's solubility and pharmacokinetic properties, as well as for positioning a pharmacophore for optimal interaction with its target.

Synthetic Utility and Experimental Protocols

The primary reaction for incorporating a building block like TCF into a larger molecule would be nucleophilic substitution at the terminal chloride. The Williamson ether synthesis is a classic and reliable method for forming ether linkages and would be the go-to strategy for reacting TCF with a phenolic or alcoholic hydroxyl group on a core scaffold.[10][11]

General Experimental Protocol: Williamson Ether Synthesis with a Chloroethoxy Moiety

The following is a generalized protocol for the reaction of a chloroethoxy-containing building block with a phenolic substrate, based on established chemical principles.[7][8]

Reaction: Phenol-Scaffold + Cl-CH2CH2-O-R -> Phenol-Scaffold-O-CH2CH2-O-R

Materials:

-

Phenol-containing core molecule (1.0 eq)

-

Chloroethoxy-containing building block (e.g., TCF) (1.1 - 1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)

Procedure:

-

To a solution of the phenol-containing core molecule in the anhydrous solvent, add the base.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

-

Add the chloroethoxy-containing building block to the reaction mixture.

-

Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Table 2: Representative Reaction Conditions for Williamson Ether Synthesis

| Alkyl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Chloroethane | Sodium Ethoxide | - | Ethanol | Reflux | High |

| 1-Bromopropane | Phenol | K₂CO₃ | Acetone | Reflux | >90 |

| Benzyl Bromide | 4-Hydroxybenzoic Acid | K₂CO₃ | DMF | 80 | 85-95 |

| 2-(2-Chloroethoxy)ethanol | Dibenzo[b,f][1][12]thiazepine | NaH | Toluene | 100 | Good |

Note: Yields are typical and can vary based on specific substrates and conditions.

Visualizing Workflows and Biological Pathways

To conceptualize the integration of a building block like TCF into a drug discovery workflow and to understand the biological context of the resulting molecules, graphical representations are invaluable.

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for utilizing a chloroethoxy-functionalized building block in the synthesis of a final drug candidate.

Caption: A generalized workflow for incorporating TCF into a drug candidate.

Signaling Pathway: HIV Protease Inhibition

Given the prevalence of the THF moiety in HIV protease inhibitors, a molecule synthesized using TCF could potentially target this pathway. The diagram below illustrates the central role of HIV protease in the viral life cycle and its inhibition.

Caption: Simplified signaling pathway of HIV maturation and its inhibition.

Conclusion

"Tetrahydrofuran, 2-(2-chloroethoxy)-" represents a building block with significant, albeit currently underexplored, potential in medicinal chemistry. By combining the privileged THF scaffold with a versatile chloroethoxy linker, TCF offers a compelling tool for the synthesis of novel molecules. Researchers can leverage the established reactivity of the chloroethoxy group for straightforward incorporation into diverse molecular architectures, while the THF moiety provides a proven means to enhance the pharmacological properties of a drug candidate. The technical information and conceptual workflows presented in this guide provide a foundational basis for the rational design and synthesis of next-generation therapeutics utilizing this and similar building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydrofuran‐containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies [m.x-mol.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. francis-press.com [francis-press.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Tetrahydrofuran, 2-(2-chloroethoxy)- and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran (THF), a saturated five-membered cyclic ether, serves as a crucial structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational flexibility and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive literature review of "Tetrahydrofuran, 2-(2-chloroethoxy)-" and its analogs, focusing on synthetic methodologies, chemical properties, and biological activities. While direct experimental data for "Tetrahydrofuran, 2-(2-chloroethoxy)-" is scarce in the public domain, this review extrapolates from known chemistry of its constituent functional groups and closely related analogs to provide a thorough understanding of its potential characteristics and applications.

Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)- and Its Analogs

The synthesis of the target molecule, "Tetrahydrofuran, 2-(2-chloroethoxy)-", is not explicitly detailed in currently available literature. However, a plausible and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis.[1][2][3][4][5] This method involves the reaction of an alkoxide with an alkyl halide.

Proposed Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-

A likely synthetic pathway involves the reaction of 2-hydroxytetrahydrofuran with a suitable 2-chloroethoxy-containing electrophile, such as 1-bromo-2-chloroethane, in the presence of a strong base. Alternatively, the sodium salt of 2-(2-chloroethoxy)ethanol could be reacted with 2-chlorotetrahydrofuran.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed Williamson ether synthesis for Tetrahydrofuran, 2-(2-chloroethoxy)-.

Synthesis of 2-Alkoxy Tetrahydrofuran Analogs

A patented method for the synthesis of 2-alkoxytetrahydrofurans involves the hydroformylation of allylic alcohols in the presence of an alkanol and a rhodium catalyst. This process provides a direct route to various 2-alkoxy analogs.

Table 1: Synthesis of 2-Alkoxy Tetrahydrofuran Analogs via Hydroformylation

| Allylic Alcohol | Alkanol | Catalyst | Pressure (psi) | Temperature (°C) | Product | Yield (%) |

| Allyl alcohol | Methanol | Rhodium | 1000 | 100 | 2-Methoxytetrahydrofuran | 85 |

| Methallyl alcohol | Ethanol | Rhodium | 1000 | 100 | 2-Ethoxy-3-methyltetrahydrofuran | 78 |

| Crotyl alcohol | Propanol | Rhodium | 1000 | 100 | 2-Propoxy-4-methyltetrahydrofuran | 82 |

Biological Activity and Toxicology

While no specific biological activity data for "Tetrahydrofuran, 2-(2-chloroethoxy)-" has been reported, the toxicological profiles of related compounds, particularly those containing the 2-chloroethoxy moiety, can provide valuable insights into its potential biological effects.

Toxicology of 2-Chloroethoxy Analogs

The safety data for 2-(2-chloroethoxy)ethanol and 2-chloroethanol indicates potential for toxicity.

Table 2: Toxicological Data for 2-Chloroethoxy Analogs

| Compound | CAS Number | Acute Oral LD50 (rat) | Acute Dermal LD50 (guinea pig) | Primary Hazards |

| 2-(2-chloroethoxy)ethanol | 628-89-7 | 6300 mg/kg[6] | 3000 mg/kg[6] | Skin and eye irritation[7] |

| 2-Chloroethanol | 107-07-3 | - | - | Severe toxicity, irritation[8] |

The presence of the 2-chloroethoxy group in the target molecule suggests that it may exhibit similar irritant and toxic properties. The ether linkage to the tetrahydrofuran ring could influence its metabolic profile and overall toxicity. Saturated cyclic ethers are found in many biologically active natural products and pharmaceuticals, suggesting that the tetrahydrofuran moiety can be well-tolerated and may impart desirable pharmacokinetic properties.[9][10]

Experimental Protocols

Proposed General Protocol for Williamson Ether Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-

-

Alkoxide Formation: To a solution of 2-hydroxytetrahydrofuran (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

-

Ether Formation: Cool the resulting alkoxide solution to 0 °C and add 1-bromo-2-chloroethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired "Tetrahydrofuran, 2-(2-chloroethoxy)-".

General Experimental Workflow

Caption: A general workflow for the synthesis and purification of organic compounds.

Conclusion

"Tetrahydrofuran, 2-(2-chloroethoxy)-" represents an interesting, yet underexplored, chemical entity. Based on established synthetic methodologies, its preparation via the Williamson ether synthesis is highly feasible. The biological activity of this compound remains to be determined, but toxicological data from related chloroethoxy compounds suggest a need for careful handling and further investigation. The tetrahydrofuran scaffold is a common feature in many bioactive molecules, indicating that "Tetrahydrofuran, 2-(2-chloroethoxy)-" and its analogs could be valuable building blocks for the development of new therapeutic agents. This review provides a foundational understanding and a starting point for future research into this specific class of compounds, highlighting the significant opportunities for novel discovery in both synthetic chemistry and drug development.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. zora.uzh.ch [zora.uzh.ch]

- 9. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydrofuran, 2-(2-chloroethoxy)-: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Tetrahydrofuran, 2-(2-chloroethoxy)- (CAS No. 14751-24-9). The information is compiled from safety data sheets (SDS) and is intended to provide a comprehensive resource for laboratory and research professionals.

Hazard Identification and Classification

Tetrahydrofuran, 2-(2-chloroethoxy)- is classified as a hazardous chemical. The primary hazards are related to skin and eye irritation.

GHS Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Statements:

-

Prevention: Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye protection, and face protection.

-

Response:

-

Eyes: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Tetrahydrofuran, 2-(2-chloroethoxy)- is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H11ClO2 | Thermo Fisher Scientific |

| Molecular Weight | 150.60 | Thermo Fisher Scientific |

| Appearance | Colorless Liquid | Santa Cruz Biotechnology, Inc. |

| Boiling Point | 78 - 80 °C / 172.4 - 176 °F @ 14 mmHg | Thermo Fisher Scientific |

| Flash Point | 88 °C / 190.4 °F | Thermo Fisher Scientific |

| Density | 1.127 g/cm3 | Thermo Fisher Scientific |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with Tetrahydrofuran, 2-(2-chloroethoxy)-.

Handling:

-

Ensure adequate ventilation.

-

Wear personal protective equipment (PPE) as specified in Section 4.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

-

Wash hands thoroughly after handling.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store away from strong oxidizing agents.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling Tetrahydrofuran, 2-(2-chloroethoxy)-.

Caption: Recommended Personal Protective Equipment Workflow.

First Aid Measures

In case of exposure, immediate first aid is critical. The following table summarizes the recommended first aid procedures.

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. |

| Inhalation | Remove to fresh air. Get medical attention if symptoms occur. |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. |

The logical flow for responding to an exposure event is illustrated in the diagram below.

Caption: First Aid Response Flowchart for Exposure.

Firefighting Measures and Accidental Release

Suitable Extinguishing Media:

-

Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

Unsuitable Extinguishing Media:

-

No information available.

Specific Hazards Arising from the Chemical:

-

Keep product and empty container away from heat and sources of ignition.

-

Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

The workflow for managing an accidental release is depicted below.

Caption: Accidental Release Management Workflow.

Toxicological Information

Currently, there is no available data on the acute and chronic toxicity of Tetrahydrofuran, 2-(2-chloroethoxy)-. No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA. Further toxicological studies are required to fully characterize the health effects of this compound.

Disposal Considerations

Waste from residues and unused products should be considered hazardous waste. Disposal should be in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all applicable safety regulations. Always prioritize a culture of safety in the laboratory.

Navigating the Safety Profile of 2-(2-Chloroethoxy)-Tetrahydrofuran: An In-depth Technical Guide

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data was found for "Tetrahydrofuran, 2-(2-chloroethoxy)-". This guide has been developed using the extensive safety information available for the parent compound, Tetrahydrofuran (THF), and calculated property data for the specified derivative. The chloroethoxy substituent may alter the physical, chemical, and toxicological properties. Therefore, this document should be used as a preliminary safety guide with the understanding that all handling and safety procedures must be conducted with extreme caution and under the supervision of qualified personnel. Appropriate personal protective equipment and engineering controls are paramount.

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling requirements of chemical reagents is fundamental. This technical guide provides a comprehensive overview of the material safety data for "Tetrahydrofuran, 2-(2-chloroethoxy)-", drawing upon the well-established profile of Tetrahydrofuran (THF) as a primary reference. The presence of a chloroethoxy group introduces functionalities that may influence its reactivity, toxicity, and overall hazard profile, necessitating a cautious and informed approach.

Physicochemical Properties

Quantitative data for both "Tetrahydrofuran, 2-(2-chloroethoxy)-" (calculated) and Tetrahydrofuran (experimental) are presented below to facilitate comparison.

Table 1: Calculated Physicochemical Properties of Tetrahydrofuran, 2-(2-chloroethoxy)- [1]

| Property | Value | Unit | Source |

| Molecular Formula | C6H11ClO2 | - | Cheméo |

| Molecular Weight | 150.60 | g/mol | Cheméo |

| Standard Gibbs free energy of formation (ΔfG°) | -166.86 | kJ/mol | Joback Calculated Property |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -386.65 | kJ/mol | Joback Calculated Property |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 18.59 | kJ/mol | Joback Calculated Property |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 40.51 | kJ/mol | Joback Calculated Property |

| Log10 of Water solubility in mol/l (log10WS) | -1.16 | - | Crippen Calculated Property |

| Octanol/Water partition coefficient (logPoct/wat) | 1.378 | - | Crippen Calculated Property |

| McGowan's characteristic volume (McVol) | 108.520 | ml/mol | McGowan Calculated Property |

| Critical Pressure (Pc) | 3555.77 | kPa | Joback Calculated Property |

| Normal Boiling Point Temperature (Tboil) | 438.76 | K | Joback Calculated Property |

Table 2: Experimental Physicochemical Properties of Tetrahydrofuran (THF) [2][3][4][5]

| Property | Value | Unit |

| CAS Number | 109-99-9 | - |

| Molecular Formula | C4H8O | - |

| Molecular Weight | 72.11 | g/mol |

| Appearance | Colorless liquid | - |

| Odor | Ethereal | - |

| Density | 0.8876 @ 20°C | g/cm³ |

| Melting Point | -108.4 | °C |

| Boiling Point | 66 | °C |

| Flash Point | -21 | °C |

| Vapor Pressure | 170 @ 20°C | mbar |

| Water Solubility | Miscible | - |

| Autoignition Temperature | 215 | °C |

| Explosive Limits | 2.0 - 11.8 | % by volume in air |

Hazard Identification and Classification

Based on the data for THF, "Tetrahydrofuran, 2-(2-chloroethoxy)-" should be treated as a hazardous substance. The primary hazards associated with THF are its high flammability and the potential to form explosive peroxides. It is also an irritant and may cause serious eye damage. Chronic exposure is suspected of causing cancer.[2][6][7]

GHS Hazard Classification for Tetrahydrofuran (assumed for the derivative):

-

Acute Toxicity, Oral: Category 4[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system, Central nervous system)[2]

Hazard Statements (H-phrases) for THF:

-

H225: Highly flammable liquid and vapour.[6]

-

H302: Harmful if swallowed.[2]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

-

H351: Suspected of causing cancer.[6]

-

EUH019: May form explosive peroxides.[6]

The following diagram illustrates the logical flow of hazard identification and precautionary measures.

Caption: GHS Hazard and Personal Protective Equipment Workflow.

Experimental Protocols: Safe Handling and Storage

The following protocols are derived from safety data for THF and should be adapted with caution for "Tetrahydrofuran, 2-(2-chloroethoxy)-".

Engineering Controls

-

Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

-

Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and non-explosion-proof electrical equipment.[6][8]

-

Grounding: Use proper grounding and bonding procedures when transferring the substance to prevent static discharge.[6][8]

-

Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves. Standard nitrile gloves may not provide adequate protection; butyl rubber or other recommended materials should be used.[8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: Personal Protective Equipment (PPE) Selection Flowchart.

Storage

-

Containers: Store in a tightly sealed, air-impermeable container in a cool, dry, and dark place.[8]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[2]

-

Peroxide Formation: As a potential peroxide former, containers should be dated upon opening and tested for peroxides periodically, especially before distillation or concentration.[2][8] Unopened containers should be discarded or tested after 12 months.[8]

First-Aid and Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

Spill and Leak Procedures

-

Small Spills (<1 L): Evacuate the area and eliminate all ignition sources. Absorb the spill with a non-combustible material such as sand or earth. Place in a sealed container for disposal.[8][9]

-

Large Spills (>1 L): Evacuate the area immediately and contact emergency services.[9]

The following diagram outlines the emergency response workflow.

Caption: Emergency Response Workflow Diagram.

Toxicological Information

Detailed toxicological studies on "Tetrahydrofuran, 2-(2-chloroethoxy)-" are not available. The information below is for Tetrahydrofuran.

-

Acute Toxicity: Harmful if swallowed. The oral LD50 in rats is 1650 mg/kg.[9] The inhalation LC50 in rats is 21000 ppm for 3 hours.[9]

-

Skin and Eye Irritation: Causes mild skin irritation and serious eye irritation.[9]

-

Sensitization: Not classified as a skin or respiratory sensitizer.[6]

-

Mutagenicity: Not classified as a germ cell mutagen.[6]

-

Reproductive Toxicity: Not classified as a reproductive toxicant.[7]

Ecotoxicological Information

Data for "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not available. For Tetrahydrofuran:

-

Toxicity to fish: LC50 - Pimephales promelas (fathead minnow) - 2,160 mg/l - 96 h.

-

Toxicity to daphnia and other aquatic invertebrates: EC50 - Daphnia magna (Water flea) - 3485 mg/l - 48 h.

-

Persistence and Degradability: Not readily biodegradable.

-

Bioaccumulative Potential: Bioaccumulation is not expected.

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. As a flammable hazardous waste, it should be handled by a licensed waste disposal company. Do not dispose of it down the drain.

Conclusion

While a specific Material Safety Data Sheet for "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not currently available, a comprehensive safety protocol can be established by leveraging the extensive data on its parent compound, Tetrahydrofuran. The key takeaways for researchers and drug development professionals are to treat this compound as highly flammable, a potential peroxide former, an irritant, and a suspected carcinogen. Strict adherence to engineering controls, diligent use of appropriate personal protective equipment, and a thorough understanding of emergency procedures are essential for its safe handling. Further research into the specific toxicological and ecotoxicological properties of "Tetrahydrofuran, 2-(2-chloroethoxy)-" is warranted to provide a more complete safety profile.

References

- 1. 2-(2-Chloro-ethoxy)-tetrahydro-furan - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. fishersci.com [fishersci.com]

- 3. Tetrahydrofuran Solvent Properties [macro.lsu.edu]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. Tetrahydrofuran | 109-99-9 [chemicalbook.com]

- 6. chemos.de [chemos.de]

- 7. ecolink.com [ecolink.com]

- 8. usu.edu [usu.edu]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. gjchemical.com [gjchemical.com]

Unveiling the Obscure Past: A Technical Guide to Tetrahydrofuran, 2-(2-chloroethoxy)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemistry of "Tetrahydrofuran, 2-(2-chloroethoxy)-" (CAS No. 60831-36-9), a niche yet significant heterocyclic compound. While a definitive historical record of its discovery remains elusive in readily available literature, its synthesis and properties can be inferred from established principles of organic chemistry and the documented reactions of related compounds. This document provides a comprehensive overview of its probable synthetic routes, physicochemical properties, and potential applications, drawing parallels with analogous structures. Detailed experimental protocols for plausible syntheses are presented, along with a thorough compilation of its known and predicted quantitative data. Visual representations of synthetic pathways and logical relationships are provided to facilitate a deeper understanding of the core concepts.

Introduction

"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a substituted cyclic ether that combines the structural features of tetrahydrofuran (THF), a widely used polar aprotic solvent, with a chloroethoxy side chain. This unique combination of a reactive chlorine atom and the cyclic ether moiety suggests its potential as a versatile intermediate in organic synthesis, particularly in the introduction of the tetrahydrofuranyl group or as a precursor for more complex molecules. The historical context of its initial synthesis and discovery is not well-documented in prominent scientific databases. However, its structural simplicity allows for the deduction of logical and efficient synthetic strategies based on fundamental organic reactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of "Tetrahydrofuran, 2-(2-chloroethoxy)-" is presented in Table 1. These values are crucial for its handling, purification, and application in experimental settings.

Table 1: Physicochemical Data of Tetrahydrofuran, 2-(2-chloroethoxy)-

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | Cheméo |

| Molecular Weight | 150.60 g/mol | Cheméo |

| CAS Number | 60831-36-9 | - |

| Boiling Point (Predicted) | 438.76 K | Cheméo |

| logP (Octanol/Water Partition Coefficient) (Predicted) | 1.378 | Cheméo |

| Water Solubility (log₁₀WS) (Predicted) | -1.16 | Cheméo |

| Enthalpy of Vaporization (ΔvapH°) (Predicted) | 40.51 kJ/mol | Cheméo |

| Enthalpy of Formation (Gas, ΔfH°gas) (Predicted) | -386.65 kJ/mol | Cheméo |

| Gibbs Free Energy of Formation (ΔfG°) (Predicted) | -166.86 kJ/mol | Cheméo |

Note: Most of the available data is based on computational predictions and should be verified experimentally.

Plausible Synthetic Pathways and Experimental Protocols

While a specific historical synthesis is not available, two primary retrosynthetic pathways are proposed based on established organic chemistry principles.

Pathway 1: Williamson Ether Synthesis from 2-Hydroxytetrahydrofuran and 2-Chloroethanol

This approach involves the reaction of the hemiacetal 2-hydroxytetrahydrofuran with 2-chloroethanol under basic conditions.

Caption: Plausible Synthesis via Williamson Ether Synthesis.

Experimental Protocol:

-

Preparation of Sodium 2-chloroethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1.0 equivalent of 2-chloroethanol in anhydrous THF to the suspension.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Reaction with 2-Hydroxytetrahydrofuran: To the resulting sodium 2-chloroethoxide solution, add a solution of 1.0 equivalent of 2-hydroxytetrahydrofuran in anhydrous THF dropwise at 0 °C.

-

Warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield "Tetrahydrofuran, 2-(2-chloroethoxy)-".

Pathway 2: Reaction of 2-Chlorotetrahydrofuran with 2-Chloroethanol

This method utilizes the reactivity of the anomeric carbon in 2-chlorotetrahydrofuran towards nucleophilic substitution by an alcohol.

Caption: Plausible Synthesis via Nucleophilic Substitution.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask fitted with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-chloroethanol and 1.2 equivalents of pyridine (as an acid scavenger) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Addition of 2-Chlorotetrahydrofuran: Add a solution of 1.1 equivalents of freshly prepared 2-chlorotetrahydrofuran in anhydrous dichloromethane dropwise to the cooled solution over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford the desired product.

Potential Applications and Significance

The bifunctional nature of "Tetrahydrofuran, 2-(2-chloroethoxy)-" makes it a potentially valuable building block in organic synthesis.

-

Protecting Group Chemistry: The tetrahydrofuranyl ether moiety is a known protecting group for alcohols. The chloroethoxy side chain could be further functionalized before or after its use as a protecting group, offering a versatile synthetic handle.

-

Synthesis of Crown Ether Analogs: The chloroethoxy group can be a precursor for the synthesis of oligoethylene glycol chains, potentially leading to the formation of novel crown ether-like macrocycles with a tetrahydrofuran subunit.

-

Pharmaceutical and Agrochemical Scaffolds: The tetrahydrofuran ring is a common motif in many biologically active molecules. This compound could serve as a starting material for the synthesis of new drug candidates or agrochemicals.

Conclusion

"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a compound with underexplored potential. While its historical discovery remains obscure, its synthesis is achievable through standard and reliable organic reactions. This guide provides the necessary theoretical and practical information for researchers to synthesize, characterize, and explore the applications of this intriguing molecule. Further investigation into its reactivity and utility in various synthetic contexts is warranted and could lead to the development of novel chemical entities with valuable properties. The provided experimental protocols offer a solid starting point for any laboratory looking to work with this compound.

Navigating the Acquisition of Tetrahydrofuran, 2-(2-chloroethoxy)-: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the accessibility of specific chemical reagents is paramount to the progress of their work. This technical guide addresses the commercial availability, properties, and potential synthesis of "Tetrahydrofuran, 2-(2-chloroethoxy)-" (CAS Number: 14709-63-8), a specialized ether with potential applications in organic synthesis and medicinal chemistry.

Commercial Availability: A Specialty Chemical

An extensive search of major chemical supplier catalogs indicates that "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not a readily available, off-the-shelf chemical . Its absence from the product listings of prominent vendors suggests that it is a specialty or novel compound that is not produced on a large scale.

However, for researchers requiring this specific molecule, the most viable procurement route is through custom synthesis . Numerous chemical manufacturing organizations specialize in the production of non-catalogued and complex molecules on a contract basis. These companies possess the expertise and infrastructure to perform multi-step syntheses and can deliver the compound in desired quantities and purities. Researchers are advised to contact custom synthesis providers with the compound's name and CAS number to obtain quotes and lead times.

Physicochemical Properties

Due to its limited commercial availability, comprehensive experimental data for "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not widely published. The following table summarizes key physicochemical properties, primarily based on computational predictions, which can serve as a valuable reference for handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | NIST |

| Molecular Weight | 150.60 g/mol | NIST |

| Boiling Point (Predicted) | 438.76 K | Cheméo |

| Standard Gibbs Free Energy of Formation (Predicted) | -166.86 kJ/mol | Cheméo |

| Enthalpy of Formation at Standard Conditions (Gas, Predicted) | -386.65 kJ/mol | Cheméo |

| Enthalpy of Vaporization at Standard Conditions (Predicted) | 40.51 kJ/mol | Cheméo |

| LogP (Octanol/Water Partition Coefficient, Predicted) | 1.378 | Cheméo |